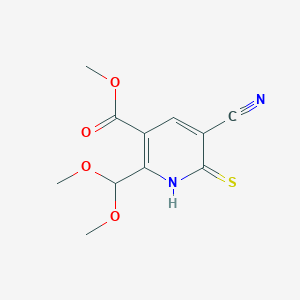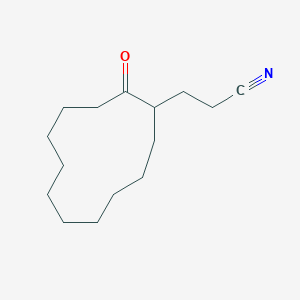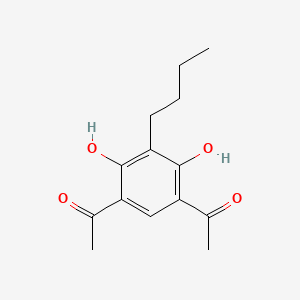
Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate
Descripción general
Descripción
Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate, also known as MCDM-NCA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a derivative of nicotinic acid and is known for its potential therapeutic properties. MCDM-NCA has been extensively studied for its various applications, including drug development, cancer treatment, and as a biochemical tool.
Mecanismo De Acción
Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate also possesses antioxidant properties and can scavenge free radicals, which are known to contribute to the development of various diseases.
Efectos Bioquímicos Y Fisiológicos
Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate has been shown to possess various biochemical and physiological effects. It has been shown to decrease the levels of certain inflammatory markers and cytokines in the body. Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate has also been shown to increase the levels of certain neurotransmitters, which can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate has several advantages for laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate is also stable under various conditions, which makes it suitable for long-term storage. However, one limitation of Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate. One area of interest is the development of Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate as a potential treatment for Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration route for Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate. Another area of interest is the use of Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate as a tool for studying the role of oxidative stress in various diseases. Additionally, further studies are needed to determine the potential side effects and toxicity of Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate in humans.
Conclusion:
Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate is a chemical compound that has shown promise for its potential therapeutic applications. It has been extensively studied for its anticancer properties and has also been shown to possess neuroprotective effects. Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate has several advantages for laboratory experiments, including its ease of synthesis and stability. However, further studies are needed to determine its potential side effects and toxicity in humans.
Aplicaciones Científicas De Investigación
Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer properties and has been tested against various cancer cell lines. Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate has also been studied as a potential treatment for Alzheimer's disease and has been shown to inhibit the formation of amyloid beta plaques.
Propiedades
IUPAC Name |
methyl 5-cyano-2-(dimethoxymethyl)-6-sulfanylidene-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-15-10(14)7-4-6(5-12)9(18)13-8(7)11(16-2)17-3/h4,11H,1-3H3,(H,13,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUSLWAUDLOCIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C=C(C(=S)N1)C#N)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372568 | |
| Record name | Methyl 5-cyano-2-(dimethoxymethyl)-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate | |
CAS RN |
264225-72-1 | |
| Record name | Methyl 5-cyano-2-(dimethoxymethyl)-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1620960.png)

![1-(4-Bromophenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one](/img/structure/B1620962.png)




![1H-2-benzopyran-1,3,4-trione 4-[N-(4-methoxyphenyl)hydrazone]](/img/structure/B1620972.png)




![2-[(Mesitylamino)carbonyl]-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate](/img/structure/B1620979.png)
![5-(Chloromethyl)-3-[3,5-di(trifluoromethyl)styryl]-1,2,4-oxadiazole](/img/structure/B1620981.png)